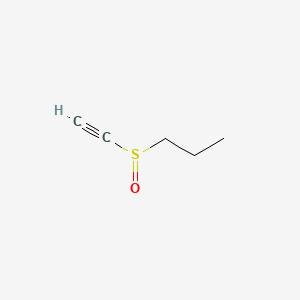

Propane, 1-(ethynylsulfinyl)-

Description

Structure

3D Structure

Properties

CAS No. |

121564-27-0 |

|---|---|

Molecular Formula |

C5H8OS |

Molecular Weight |

116.18 g/mol |

IUPAC Name |

1-ethynylsulfinylpropane |

InChI |

InChI=1S/C5H8OS/c1-3-5-7(6)4-2/h2H,3,5H2,1H3 |

InChI Key |

OXLSTZIMSSWILC-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)C#C |

Origin of Product |

United States |

Synthetic Methodologies for Propane, 1 Ethynylsulfinyl and Enantiopure Alkynyl Sulfoxides

Established Stereoselective Synthesis of Alkynyl Sulfoxides

Traditional methods for the stereoselective synthesis of alkynyl sulfoxides have laid the groundwork for accessing these valuable chiral molecules. These approaches often rely on the use of chiral auxiliaries and stoichiometric reagents to control the stereochemistry at the sulfur atom.

The Andersen Method and its Adaptations for Enantiopure Ethynyl (B1212043) Sulfoxides

The Andersen method is a classical and widely utilized approach for the synthesis of chiral sulfoxides. illinois.edu This method involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard or organolithium reagent. The reaction proceeds with clean inversion of configuration at the sulfur center, allowing for the predictable synthesis of a specific enantiomer of the sulfoxide (B87167). illinois.edu

Originally, the method utilized (-)-menthol as a chiral auxiliary to prepare diastereomerically pure menthyl sulfinates, which could be separated by crystallization. illinois.edu However, a significant limitation of the original Andersen method is that the efficient recrystallization of the menthol sulfinate ester is typically only successful for aryl-substituted sulfinates, making dialkyl sulfoxides less accessible. illinois.edu To overcome this, adaptations have been developed. For example, Solladié and coworkers developed an epimerization-equilibration method to improve the yield of the desired diastereomer. illinois.edu

Synthesis via Chiral Sulfinate Esters

The synthesis of chiral sulfoxides through chiral sulfinate esters is a cornerstone of stereoselective sulfur chemistry. wiley-vch.de This method, closely related to the Andersen synthesis, relies on the nucleophilic substitution at the sulfur atom of a diastereomerically pure sulfinate ester. wiley-vch.de The preparation of these chiral sulfinate esters is a critical step. One common approach involves the reaction of a sulfinyl chloride with a chiral alcohol, followed by separation of the resulting diastereomers. researchgate.net

The versatility of this method lies in the wide range of organometallic reagents that can be employed, allowing for the introduction of various alkyl, aryl, and alkynyl groups. The reaction generally proceeds with high stereospecificity, leading to the formation of the desired sulfoxide with excellent enantiomeric purity. wiley-vch.de

| Reactant 1 | Reactant 2 | Product | Key Feature |

| Diastereomerically pure sulfinate ester | Organometallic reagent (e.g., Grignard) | Chiral sulfoxide | Nucleophilic substitution with inversion of configuration |

| Sulfinyl chloride | Chiral alcohol | Diastereomeric sulfinate esters | Formation of the key chiral intermediate |

Preparation from α-Sulfinyl Carbanions and Silylated Vinyl Sulfoxides

Alternative established methods for the synthesis of alkynyl sulfoxides involve the use of α-sulfinyl carbanions and silylated vinyl sulfoxides. The hydrozirconation of 1-alkynyl sulfoxides with Cp2Zr(H)Cl yields zirconated vinyl sulfoxides. These intermediates can then react with various electrophiles to produce di- or trisubstituted olefins, including vinyl sulfoxides. researchgate.netscispace.com The reaction of 1-alkynyl sulfides and sulfoxides with triethylaluminum in the presence of a zirconocene dichloride catalyst can also produce trisubstituted 1-alkenyl sulfides. organic-chemistry.org

Emerging Catalytic Approaches for Alkynyl Sulfoxide Synthesis

In recent years, the focus has shifted towards the development of more efficient and atom-economical catalytic methods for the synthesis of alkynyl sulfoxides. These emerging strategies offer advantages over traditional stoichiometric methods, including milder reaction conditions and the potential for greater substrate scope.

Rhodium-Catalyzed Enantioselective C-H Alkynylation of Sulfoxides

A significant advancement in the synthesis of chiral sulfoxides is the development of rhodium-catalyzed enantioselective C-H alkynylation. nih.govrsc.org This method allows for the direct functionalization of C-H bonds in achiral or racemic sulfoxides to introduce an alkynyl group, creating a chiral center at the sulfur atom with high enantioselectivity. nih.govrsc.org The reaction typically employs a chiral rhodium(III) catalyst paired with a chiral carboxamide additive. nih.govrsc.org This catalytic system can achieve desymmetrization, kinetic resolution, and parallel kinetic resolution of sulfoxide substrates, leading to a wide range of chiral sulfoxides in good yields and with excellent enantioselectivities, up to 99% ee. nih.govrsc.orgresearchgate.net

The high enantioselectivity is attributed to the interactions between the chiral catalyst, the sulfoxide, and the chiral carboxylic amide during the C-H bond cleavage step. nih.govrsc.org

| Catalyst System | Substrate | Reagent | Outcome |

| Chiral Rh(III) catalyst and chiral carboxamide | Achiral or racemic sulfoxides | Alkynyl bromide | Enantioselective C-H alkynylation |

Metal-Free Methods Utilizing Ethynyl Benziodoxolone (EBX) Reagents

A novel and efficient metal-free approach for the synthesis of alkynyl sulfoxides involves the use of ethynyl benziodoxolone (EBX) reagents. scite.ainih.govacs.org This method relies on the trapping of in situ generated sulfenate anions with EBX reagents, which act as electrophilic alkyne sources. scite.ainih.govacs.orgnih.gov The sulfenate anions can be generated from β-sulfinyl esters via a retro-Michael reaction. mdpi.com

This metal-free reaction proceeds under mild conditions and is compatible with a variety of aryl, heteroaryl, and alkyl sulfoxides, affording the corresponding alkynyl sulfoxides in yields up to 90%. scite.ainih.govacs.org The use of hypervalent iodine-based EBX reagents provides a practical and accessible route to these valuable building blocks in organic synthesis. mdpi.comnih.gov This method represents an important alternative to traditional metal-catalyzed approaches. acs.org

Synthetic Routes to Propane (B168953), 1-(ethynylsulfinyl)- Precursors and Analogues

The synthesis of precursors to "Propane, 1-(ethynylsulfinyl)-" and its analogues involves the strategic introduction of the key functional groups: a propane backbone, an ethynyl group, and a sulfoxide moiety. The assembly of these components can be approached through various synthetic strategies, primarily focusing on the functionalization of a propane scaffold to incorporate the sulfur-containing group.

Functionalization of Propane Backbones for Sulfoxide Incorporation

The introduction of a sulfoxide group onto a propane backbone is a critical step in the synthesis of "Propane, 1-(ethynylsulfinyl)-" precursors. This can be achieved through several established organic transformations. A common strategy involves the nucleophilic substitution of a suitable leaving group on a propyl derivative with a sulfur nucleophile, followed by oxidation.

For instance, a propyl halide can react with a thiol to form a sulfide (B99878), which is then oxidized to the corresponding sulfoxide. The choice of oxidant is crucial to prevent over-oxidation to the sulfone. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate.

Another approach involves the reaction of a propyl organometallic reagent, such as a Grignard or organolithium compound, with a sulfinate ester. This method allows for the direct formation of the carbon-sulfur bond of the sulfoxide. The stereochemistry of the resulting sulfoxide can be controlled by using a chiral sulfinate ester, which is a key strategy for the synthesis of enantiopure sulfoxides.

The subsequent introduction of the ethynyl group can be accomplished through various methods, such as the Sonogashira coupling of a terminal alkyne with a propyl halide, or by the reaction of a propyl electrophile with an acetylide anion.

Sulfinylsulfonation of Alkynes for Related Structures

A related and insightful reaction for the formation of sulfur-containing alkynyl structures is the sulfinylsulfonation of alkynes. This process allows for the introduction of both a sulfinyl and a sulfonyl group across a carbon-carbon triple bond, leading to the formation of β-sulfinyl alkenylsulfones. While not a direct synthesis of "Propane, 1-(ethynylsulfinyl)-", this methodology provides valuable information on the reactivity of alkynes with sulfur-based reagents.

The sulfinylsulfonation of alkynes typically proceeds through a radical cascade cyclization process. This reaction offers a broad substrate scope and demonstrates excellent functional group compatibility, often resulting in high yields of the desired products. nih.gov The reaction can be initiated under metal-free conditions, for example, using TMSCl as a promoter in a solvent like DCE. researchgate.net This method has been shown to be tolerant of various nucleophilic groups such as amino, hydroxyl, carboxyl, and amide groups within the alkyne substrate. researchgate.net

An efficient and highly selective approach for the divergent synthesis of β-sulfinyl alkenylsulfones and (E)-vinyl sulfones from alkynes and TsCN has also been described. acs.org This transition-metal-free transformation exhibits excellent regio- and stereoselectivity, as well as good functional group compatibility. acs.org Furthermore, a BF3·OEt2-promoted reaction of alkynes and sodium sulfinates provides an operationally simple method for the synthesis of β-keto sulfones, which are structurally related to the products of sulfinylsulfonation. mdpi.com

The following table summarizes the scope of the sulfinylsulfonation of 1,n-enynes, showcasing the versatility of this reaction.

| Entry | Enyne Substrate | Product | Yield (%) |

| 1 | N-Tosyl-N-(prop-2-yn-1-yl)but-3-en-1-amine | 3-Tosyl-4-((tosyl)methylene)pyrrolidine-1-sulfonamide | 85 |

| 2 | N-(But-3-en-1-yl)-N-(prop-2-yn-1-yl)benzenesulfonamide | 3-((Phenylsulfonyl)methylene)-1-(phenylsulfonyl)pyrrolidine | 82 |

| 3 | N-Allyl-N-(prop-2-yn-1-yl)cyanamide | 1-Cyano-3-((tosyl)methylene)pyrrolidine | 75 |

| 4 | 1-Allyl-1-(prop-2-yn-1-yl)urea | 3-((Tosyl)methylene)pyrrolidin-2-one | 68 |

| 5 | Di(prop-2-yn-1-yl) ether | 3-((Tosyl)methylene)dihydrofuran-2(3H)-one | 71 |

Reaction conditions: alkyne (0.3 mmol), TolSO2Na (2.4 mmol), and TMSCl (3.0 mmol), in DCE (6 mL) at 40 °C for 16 h under N2. researchgate.net

Enantiopure Alkynyl Sulfoxides

The synthesis of enantiopure alkynyl sulfoxides is of significant interest due to their potential applications as chiral building blocks in asymmetric synthesis. Chiral sulfoxides are valuable in medicinal chemistry and organic synthesis. acs.org Several methods have been developed for the asymmetric synthesis of sulfoxides, which can be adapted for the preparation of enantiopure alkynyl sulfoxides.

One of the most common approaches is the Andersen synthesis, which involves the reaction of a chiral sulfinate ester with an organometallic reagent. The stereochemistry at the sulfur atom is inverted during the reaction, allowing for the predictable synthesis of a specific enantiomer of the sulfoxide.

Another powerful technique is the asymmetric oxidation of prochiral sulfides. This can be achieved using chiral oxidizing agents or through metal-catalyzed oxidations with a chiral ligand.

More recently, chemoenzymatic methods have emerged as a green and efficient alternative for the synthesis of enantiopure sulfoxides. rsc.orgnih.gov These methods utilize enzymes, such as monooxygenases, to catalyze the stereoselective oxidation of sulfides. nih.gov

A notable metal-free synthesis of alkynyl sulfoxides involves the use of an ethynylbenziodoxolone (EBX) reagent as an electrophilic acetylene (B1199291) transfer agent. This reagent reacts with sulfenate anions generated in situ from β-sulfinyl esters via a retro-Michael reaction to afford the desired alkynyl sulfoxides. mdpi.com

The following table provides examples of the synthesis of chiral aryl sulfoxides through the palladium-catalyzed reaction of β-sulfinyl esters and iodobenzenes, a method that could be adapted for alkynyl analogues.

| Entry | Aryl Iodide | Chiral Ligand | Product | Yield (%) | ee (%) |

| 1 | Iodobenzene | (R)-(S)-PPF-t-Bu2 | (R)-Phenyl p-tolyl sulfoxide | 95 | 83 |

| 2 | 4-Iodoanisole | (R)-(S)-PPF-t-Bu2 | (R)-(4-Methoxyphenyl)(p-tolyl)sulfoxide | 92 | 85 |

| 3 | 1-Iodo-4-nitrobenzene | (R)-(S)-PPF-t-Bu2 | (R)-(4-Nitrophenyl)(p-tolyl)sulfoxide | 88 | 80 |

| 4 | 2-Iodonaphthalene | (R)-(S)-PPF-t-Bu2 | (R)-Naphthalen-2-yl(p-tolyl)sulfoxide | 90 | 88 |

Chemical Reactivity and Mechanistic Pathways of Propane, 1 Ethynylsulfinyl

Reactions Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. The adjacent electron-withdrawing sulfinyl group polarizes the alkyne, influencing its reactivity towards both electrophiles and nucleophiles.

Cycloaddition Reactions: [2+3] Cycloadditions for Triazole Derivatives (Click Chemistry Relevance)

The terminal alkyne functionality in "Propane, 1-(ethynylsulfinyl)-" makes it an ideal substrate for [3+2] cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.org This class of reactions is celebrated for its efficiency, high yields, stereospecificity, and tolerance of a wide range of functional groups. organic-chemistry.orginterchim.fr The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an alkyne with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgorganic-chemistry.orgnih.gov

The reaction of "Propane, 1-(ethynylsulfinyl)-" with an organic azide (R-N₃) in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, would yield a 1,4-disubstituted 1,2,3-triazole bearing the 1-sulfinylpropyl group. researchgate.netraco.cat This transformation is highly valuable for synthesizing complex molecules, including potential bioactive compounds, as the triazole ring is a key feature in many pharmaceuticals. nih.govresearchgate.net Research has demonstrated the utility of chiral ethynyl sulfoxides in cycloaddition reactions to produce chiral triazoles, highlighting the synthetic potential of these building blocks. rsc.org

| Reaction Type | Reactants | Product | Catalyst/Conditions | Significance |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkynyl Sulfoxide (B87167), Organic Azide | 1,4-Disubstituted 1,2,3-Triazole | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Core "Click Chemistry" reaction, high efficiency and regioselectivity. wikipedia.orgorganic-chemistry.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Alkynyl Sulfoxide, Strained Cyclooctyne Azide | Triazole Derivative | Metal-free, proceeds via ring strain | Biocompatible, useful for live-cell labeling. wikipedia.org |

Electrophilic and Nucleophilic Additions to the Alkyne Moiety

The alkyne's triple bond can undergo both electrophilic and nucleophilic addition reactions. Although alkynes are generally less reactive towards electrophiles than alkenes, these reactions still proceed, often requiring catalysts. libretexts.org

Electrophilic Addition: The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) to "Propane, 1-(ethynylsulfinyl)-" would occur across the triple bond. libretexts.orgyoutube.com The regioselectivity of the addition is governed by the formation of the most stable carbocation intermediate, which is influenced by the electronic properties of the sulfinyl group. libretexts.org For instance, hydration catalyzed by mercury(II) salts in the presence of strong acid adds a molecule of water across the triple bond to form an enol, which then tautomerizes to a more stable ketone. libretexts.org

Nucleophilic Addition: The electron-withdrawing nature of the sulfinyl group makes the alkyne in "Propane, 1-(ethynylsulfinyl)-" an activated alkyne, susceptible to nucleophilic conjugate addition (a Michael-type reaction). nih.govacs.orgresearchgate.net Soft nucleophiles such as thiols, amines, and alcohols can add to the β-carbon of the alkyne. nih.govacs.org This reactivity is highly valuable in both organic and polymer chemistry for creating new carbon-heteroatom bonds under mild conditions. researchgate.net

Transformations of the Sulfinyl Moiety

The sulfoxide group is a versatile functional handle that can be reduced, oxidized, or can participate in various rearrangement reactions.

Rearrangements of Propargyl Sulfoxides and Alkynyl Sulfoxides (e.g., Ruthenium-Catalyzed Rearrangements to Thioesters)

Propargyl and alkynyl sulfoxides are known to undergo synthetically useful rearrangements. researchgate.net One of the most notable transformations is the ruthenium-catalyzed rearrangement of terminal alkynyl sulfoxides into α,β-unsaturated thioesters. researchgate.net In this process, a ruthenium catalyst facilitates an intramolecular oxygen transfer from the sulfoxide to the terminal alkyne, generating a ketene (B1206846) intermediate. researchgate.netresearchgate.net This intermediate then undergoes further rearrangement to afford the final thioester product in good yields. researchgate.net Gold complexes have also been shown to catalyze the rearrangement of homopropargyl sulfoxides to produce benzothiepinones. psu.edu

| Reaction Type | Starting Material | Catalyst | Product | Key Intermediate |

|---|---|---|---|---|

| Ruthenium-Catalyzed Rearrangement | Propargyl Sulfoxide | Ruthenium Complex | α,β-Unsaturated Thioester | Ruthenium-pi-ketene species. researchgate.net |

| Gold-Catalyzed Rearrangement | Homopropargyl Arylsulfoxide | Gold(I) Complex | Benzothiepinone | α-Carbonyl gold-carbenoid. psu.edu |

| psu.edunih.gov-Sigmatropic Rearrangement | Propargyl Sulfoxide | Thermal or Metal-Free | Allenyl Sulfenate | Ordered cyclic transition state. researchgate.net |

Reduction of Sulfoxides to Sulfides

The sulfoxide group in "Propane, 1-(ethynylsulfinyl)-" can be readily reduced to the corresponding sulfide (B99878), "Propane, 1-(ethynylthio)-". A wide variety of reagents and methods are available for this transformation. google.com Many procedures aim for mild conditions and high chemoselectivity to avoid affecting other functional groups in the molecule, such as the alkyne. organic-chemistry.org

Common reducing systems include metal-based reagents like Al-NiCl₂·6H₂O, which can achieve high yields in short reaction times under mild conditions. researchgate.net Other effective reagents include combinations like triflic anhydride (B1165640) with potassium iodide or sodium borohydride (B1222165) with iodine. organic-chemistry.org The choice of reagent is often dictated by the presence of other sensitive functionalities within the molecule. google.com

Oxidation to Sulfones (General Sulfoxide Chemistry)

Conversely, the sulfinyl group can be oxidized to a sulfone, yielding "Propane, 1-(ethynylsulfonyl)-". This oxidation is a common transformation in organosulfur chemistry. jchemrev.comacsgcipr.org A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice, often used in conjunction with a catalyst. organic-chemistry.org

Careful control of reaction conditions, such as the stoichiometry of the oxidant, is crucial to prevent over-oxidation if the sulfoxide is the desired product from a sulfide, but is less of a concern when the sulfone is the target. acsgcipr.org Catalytic systems using reagents like tantalum carbide or niobium carbide with H₂O₂ can provide high yields of sulfoxides or sulfones, respectively. organic-chemistry.org Electrochemical methods also offer a controlled way to achieve the oxidation of sulfides to sulfoxides and subsequently to sulfones. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Propane, 1 Ethynylsulfinyl

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of "Propane, 1-(ethynylsulfinyl)-". Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass of ions with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecule from its exact mass.

For "Propane, 1-(ethynylsulfinyl)-", with a molecular formula of C₅H₈OS, the calculated monoisotopic mass is 116.0347 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, thereby confirming the elemental formula and ruling out other potential isobaric compounds.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. The NIST WebBook provides a reference mass spectrum for "Propane, 1-(ethynylsulfinyl)-" obtained by electron ionization. nist.gov In this method, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected. The fragmentation pattern provides valuable structural information.

Table 1: Electron Ionization Mass Spectrum Data for Propane (B168953), 1-(ethynylsulfinyl)-

This interactive table displays the mass-to-charge ratio (m/z) and relative intensity of the major peaks observed in the electron ionization mass spectrum of Propane, 1-(ethynylsulfinyl)-.

| m/z | Relative Intensity (%) |

| 27 | 75 |

| 39 | 100 |

| 41 | 80 |

| 45 | 65 |

| 73 | 50 |

| 116 | 30 |

Data sourced from NIST WebBook nist.gov

The peak at m/z 116 corresponds to the molecular ion [M]⁺. The base peak at m/z 39 is likely due to the propargyl cation [C₃H₃]⁺, suggesting the presence of the ethynyl (B1212043) group. Other significant fragments provide further clues to the molecule's structure.

Chromatographic Methods for Isolation and Purity Assessment (e.g., GC-MS for Trace Analysis)

Chromatographic techniques are essential for the isolation of "Propane, 1-(ethynylsulfinyl)-" from reaction mixtures and for the assessment of its purity. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful method for this purpose, combining the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov

In a typical GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. researchgate.net An inert carrier gas, such as helium, moves the sample through the column, which is coated with a stationary phase. nih.gov The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For a moderately polar compound like "Propane, 1-(ethynylsulfinyl)-", a column with a 5% diphenyl-95% dimethylpolysiloxane stationary phase would be suitable. nih.gov

The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and detected. This allows for the identification and quantification of "Propane, 1-(ethynylsulfinyl)-" and any impurities present, even at trace levels. researchgate.net

Table 2: Hypothetical GC-MS Parameters for Analysis of Propane, 1-(ethynylsulfinyl)-

This table outlines typical parameters that could be used for the GC-MS analysis of Propane, 1-(ethynylsulfinyl)-.

| Parameter | Value |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (1 min), then 10 °C/min to 250 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-200 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of "Propane, 1-(ethynylsulfinyl)-". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule. chemicalbook.comdocbrown.info

Although specific experimental NMR data for "Propane, 1-(ethynylsulfinyl)-" is not widely published, the expected spectrum can be predicted based on its structure and known chemical shifts for similar functional groups. researchgate.netyoutube.com

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the propyl group and the ethynyl proton. The protons on the carbon adjacent to the sulfoxide (B87167) (α-protons) would be diastereotopic due to the chiral sulfur center and would likely appear as a complex multiplet. The chemical shift of the ethynyl proton would be a singlet in the range of 2-3 ppm.

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons of the ethynyl group would appear in the range of 70-90 ppm, while the carbons of the propyl group would have chemical shifts influenced by the electron-withdrawing sulfinyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Propane, 1-(ethynylsulfinyl)-

This table presents the predicted chemical shifts for the hydrogen and carbon atoms in Propane, 1-(ethynylsulfinyl)-, based on its chemical structure.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| HC≡ | ~2.5 (s) | ~85 |

| ≡C-S | - | ~75 |

| S-CH₂ | ~2.8 (m) | ~55 |

| -CH₂- | ~1.8 (m) | ~16 |

| -CH₃ | ~1.1 (t) | ~13 |

(s = singlet, t = triplet, m = multiplet)

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The sulfur atom in "Propane, 1-(ethynylsulfinyl)-" is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images called enantiomers. illinois.edu Chiroptical spectroscopy techniques are essential for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. mdpi.com

Circular Dichroism (CD) spectroscopy is a primary chiroptical technique. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com Each enantiomer of "Propane, 1-(ethynylsulfinyl)-" would produce a CD spectrum that is a mirror image of the other. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be accurately determined. mdpi.comnih.gov

The synthesis of chiral sulfoxides often involves asymmetric oxidation or kinetic resolution, and CD spectroscopy is a crucial tool for assessing the success of these methods. rsc.orgresearchgate.net

Table 4: Principles of Chiroptical Spectroscopy for Enantiomeric Analysis

This table summarizes the key principles of chiroptical spectroscopy as applied to the analysis of chiral molecules like Propane, 1-(ethynylsulfinyl)-.

| Technique | Principle | Application to Propane, 1-(ethynylsulfinyl)- |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of enantiomeric excess and absolute configuration (with theoretical calculations). |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Confirmation of chirality and comparison with known compounds. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared radiation. | Provides detailed stereochemical information from vibrational transitions. |

Theoretical and Computational Chemistry of Propane, 1 Ethynylsulfinyl

Electronic Structure Analysis and Bonding Characteristics of Sulfinyl-Alkyne Systems

The electronic structure of "Propane, 1-(ethynylsulfinyl)-" is characterized by the interplay between the propyl chain, the sulfinyl group, and the ethynyl (B1212043) group. The sulfinyl group, with its stereogenic sulfur atom, is of particular interest. Unlike a carbonyl group, the bond between sulfur and oxygen in a sulfoxide (B87167) is not a simple p-orbital pi bond. Instead, it is often described as a d-π bond, where the oxygen's lone pair donates electron density into a d-orbital of the sulfur atom. This bonding model results in a tetrahedral sp3 hybridization for the sulfur atom, with a lone pair of electrons occupying one of the tetrahedral quadrants, which is the basis for the chirality of sulfoxides. illinois.edu This arrangement leads to a high conformational stability at room temperature, with a significant energy barrier to inversion, typically in the range of 38-41 kcal/mol. illinois.edu

Quantum Chemical Modeling of Stereoselectivity in Synthesis

The synthesis of chiral sulfoxides with high enantiomeric purity is a significant challenge and a key area of research in organic chemistry. acs.orgnih.govwiley-vch.de Computational modeling, particularly using quantum chemical methods, can provide invaluable insights into the stereoselectivity of synthetic routes to "Propane, 1-(ethynylsulfinyl)-".

One of the primary methods for synthesizing chiral sulfoxides is the asymmetric oxidation of a corresponding prochiral sulfide (B99878). acs.orgnih.gov Quantum chemical modeling can be employed to study the transition states of the oxidation reaction with various chiral oxidizing agents. By calculating the energies of the diastereomeric transition states, it is possible to predict which enantiomer of the sulfoxide will be formed preferentially. The models would need to account for the steric and electronic interactions between the substrate (propyl ethynyl sulfide), the oxidant, and any catalysts involved.

Another important synthetic route is the Andersen synthesis, which involves the nucleophilic substitution of a chiral sulfinate ester. illinois.eduwiley-vch.de For "Propane, 1-(ethynylsulfinyl)-", this would likely involve the reaction of a chiral menthyl sulfinate with an ethynylpropyl Grignard reagent. Quantum chemical calculations can model the transition state of this S-C bond-forming reaction, elucidating the factors that govern the inversion of configuration at the sulfur center and thus the stereochemical outcome.

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to simulate the reaction pathways and locate the transition states for reactions involving "Propane, 1-(ethynylsulfinyl)-". The ethynyl group is a versatile functional group that can undergo a variety of transformations, such as cycloaddition reactions.

For instance, the [3+2] cycloaddition of an azide (B81097) with the ethynyl group of "Propane, 1-(ethynylsulfinyl)-" to form a triazole is a reaction that can be modeled using Density Functional Theory (DFT). Such calculations can map out the potential energy surface of the reaction, identifying the transition state geometry and the activation energy. This information is crucial for understanding the reaction mechanism and predicting the reaction rate. DFT studies on similar cycloaddition reactions involving strained alkynes have demonstrated the utility of this approach. nih.gov

Furthermore, reactions involving the sulfinyl group itself can be simulated. For example, the thermal racemization of the sulfoxide can be modeled to determine the energy barrier for the pyramidal inversion at the sulfur atom. Additionally, the oxidation of the sulfoxide to the corresponding sulfone can be computationally investigated to understand the reaction mechanism and energetics.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of "Propane, 1-(ethynylsulfinyl)-" arises from the rotation around the single bonds in the propyl chain. The principles of conformational analysis for simple alkanes like propane (B168953) provide a foundational understanding. illinois.eduacs.orgnih.govwiley-vch.demdpi.com Propane exists in staggered and eclipsed conformations, with the staggered being more stable due to lower torsional strain.

For "Propane, 1-(ethynylsulfinyl)-", the conformational analysis is more complex due to the presence of the bulky and polar ethynylsulfinyl group. The rotation around the C-S bond and the C-C bonds of the propyl chain will have multiple energy minima and maxima. The key dihedral angles to consider would be those around the C1-C2 bond of the propyl group and the C-S bond. The relative energies of the different conformers (e.g., anti vs. gauche arrangements of the ethynylsulfinyl group relative to the ethyl group) would be determined by a combination of steric hindrance and intramolecular interactions, such as dipole-dipole interactions.

Applications of Propane, 1 Ethynylsulfinyl in Chemical Synthesis and Catalysis

Utilization as a Chiral Auxiliary in Asymmetric Transformations

Chiral sulfoxides are highly effective chiral auxiliaries, capable of inducing stereoselectivity in a wide range of chemical reactions. rsc.orgmedcraveonline.com The sulfinyl group's well-defined steric and electronic properties, with its lone pair of electrons, oxygen atom, and two different carbon substituents, create a highly differentiated chiral environment. medcraveonline.comillinois.edu This environment can effectively bias the approach of reagents to a nearby reactive center, leading to the preferential formation of one diastereomer.

The effectiveness of the sulfoxide (B87167) group as a chiral auxiliary is due to several factors:

High Configurational Stability: The sulfur stereocenter is stable and does not readily racemize under typical reaction conditions. illinois.edu

Stereodirecting Ability: The sulfinyl group can direct the stereochemical outcome of reactions at proximal or even remote positions. medcraveonline.com

Synthetic Versatility: A wide array of methods exists for the synthesis of enantiomerically pure sulfoxides, making them readily accessible. medcraveonline.comlibretexts.org

In the context of "Propane, 1-(ethynylsulfinyl)-", the chiral sulfoxide would be expected to control the stereochemistry of additions across the ethynyl (B1212043) triple bond. For instance, in nucleophilic addition reactions, the sulfoxide can direct the approach of the nucleophile to one of the two diastereotopic faces of the alkyne.

Table 1: Examples of Asymmetric Transformations Using Chiral Sulfoxides This table presents generalized examples of reactions where chiral sulfoxides, analogous to Propane (B168953), 1-(ethynylsulfinyl)-, are used to control stereochemistry.

| Reaction Type | Role of Chiral Sulfoxide | Typical Outcome | Reference Example |

|---|---|---|---|

| Michael Addition | Directs the conjugate addition of a nucleophile. | High diastereoselectivity in the formation of the adduct. | Addition of thiols to N-methacryloylcamphorsultam. wikipedia.org |

| Aldol Reactions | Controls the stereochemistry of enolate addition to aldehydes. | Formation of syn- or anti-aldol products with high diastereomeric excess. | Evans' oxazolidinone auxiliaries. wikipedia.org |

| Diels-Alder Reactions | Influences the endo/exo selectivity and facial selectivity of the cycloaddition. | High diastereoselectivity in the resulting cyclic product. | Use of sulfinyl-substituted dienes or dienophiles. researchgate.net |

Ligand Design for Transition Metal Catalysis Involving Sulfoxides

The sulfinyl group, with its oxygen and sulfur atoms, can act as a ligand, coordinating to transition metals. rsc.orgresearchgate.net Chiral sulfoxides, therefore, have emerged as valuable ligands for asymmetric catalysis. rsc.orgscilit.com The ability of the sulfoxide to form stable complexes with transition metals allows for the creation of a chiral environment around the metal center, which can then influence the stereochemical outcome of a catalyzed reaction. rsc.orgresearchgate.net

Bis-sulfoxide ligands, in particular, have shown significant promise in late-transition metal catalysis. acs.org For example, rhodium complexes of chiral bis-sulfoxide ligands have been successfully used in the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, achieving high enantioselectivities. acs.org A molecule like "Propane, 1-(ethynylsulfinyl)-" could potentially be developed into a bidentate or monodentate ligand for various catalytic processes.

Table 2: Transition Metal-Catalyzed Reactions Employing Chiral Sulfoxide Ligands This table illustrates the application of chiral sulfoxide ligands in catalysis, a potential role for derivatives of Propane, 1-(ethynylsulfinyl)-.

| Catalytic Reaction | Metal Center | Chiral Ligand Type | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric 1,4-Addition | Rhodium (Rh) | Chiral Bis-sulfoxide (e.g., p-tol-BINASO) | High reactivity and excellent enantioselectivity for additions to cyclic enones. | acs.org |

| Asymmetric Sulfoxidation | Titanium (Ti), Vanadium (V) | Chiral Schiff bases, TADDOLs | Catalytic asymmetric oxidation of prochiral sulfides to chiral sulfoxides. | researchgate.net |

| Asymmetric C-H Insertion | Rhodium (Rh) | Sulfur-based chiral auxiliaries | Diastereoselective formation of cyclic compounds. | scielo.org.mx |

Precursor for Advanced Organic Synthesis (e.g., Heterocycles, Complex Natural Product Motifs)

The ethynylsulfinyl group is a versatile functional handle that can be elaborated into a variety of other molecular structures. Alkynyl groups are valuable building blocks in organic chemistry, found in numerous natural products and bioactive molecules. nih.govnih.gov They can participate in a wide range of reactions, including cycloadditions, cross-coupling reactions, and additions.

Alkynyl aldehydes and similar functionalized alkynes serve as key precursors for the synthesis of a broad spectrum of nitrogen, oxygen, and sulfur-containing heterocycles. nih.govrsc.org The transformations can be promoted by metal catalysts or conducted under metal-free conditions. nih.gov Therefore, "Propane, 1-(ethynylsulfinyl)-" could serve as a starting material for constructing complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. illinois.edu The unique reactivity of alkynyl sulfoxides and their derivatives makes them important intermediates in the synthesis of complex organic molecules. researchgate.net

Development of Novel Reagents and Intermediates for Organic Reactions

The combination of the sulfoxide and alkyne functionalities in one molecule allows for the development of novel reagents and synthetic intermediates. The reactivity of the sulfoxide group itself, through reactions like the Pummerer rearrangement, can be exploited to generate new molecular complexity. acs.org This reaction involves the conversion of a sulfoxide into an α-acyloxy thioether upon treatment with an acid anhydride (B1165640), providing a pathway for further functionalization. acs.org

Furthermore, alkynyl sulfoxides can be transformed into other reactive species, such as alkynyl sulfones, which are valuable Michael acceptors in conjugate addition reactions. researchgate.net The unique electronic properties and reactivity of alkynyl sulfoxides make them attractive building blocks for designing new synthetic methods and accessing novel chemical space. researchgate.net

Future Research Directions and Unexplored Avenues for Propane, 1 Ethynylsulfinyl

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of ethynyl (B1212043) sulfoxides, including Propane (B168953), 1-(ethynylsulfinyl)-, offers considerable scope for the development of more efficient and environmentally benign methodologies. Current approaches to sulfoxide (B87167) synthesis often rely on the oxidation of the corresponding sulfide (B99878), a process that can be improved through modern catalytic strategies.

Future research should focus on catalytic, and particularly asymmetric catalytic, methods to not only improve efficiency but also to control the stereochemistry at the sulfur atom, which is crucial for applications in pharmaceuticals and chiral materials. nih.govacs.org The development of enantioselective catalytic oxidation of the parent sulfide, 1-(ethynylthio)propane, is a primary goal. rsc.org This would circumvent the need for stoichiometric chiral oxidants or the resolution of racemic mixtures, which are often resource-intensive processes. nih.gov

Promising areas for investigation include:

Advanced Catalytic Oxidation: Exploration of novel metal-based catalysts and organocatalysts for the selective oxidation of the sulfide precursor is warranted. Systems based on vanadium, titanium, and manganese have shown promise in other sulfoxidations. rsc.org Furthermore, the use of recyclable catalysts, such as TEMPO immobilized on a solid support, could significantly enhance the sustainability of the process. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical oxidants, often requiring only electricity and a source of oxygen (e.g., water). cardiff.ac.uknih.gov Developing an electrochemical protocol for the oxidation of 1-(ethynylthio)propane could lead to a highly selective and sustainable synthesis of Propane, 1-(ethynylsulfinyl)-. acs.org This approach minimizes waste and avoids the use of hazardous reagents. cardiff.ac.uknih.gov

Photocatalysis: Visible-light photocatalysis represents another green and mild approach. rsc.org Research into photocatalytic systems that can selectively oxidize the sulfide in the presence of the sensitive ethynyl group would be a significant advancement. This could involve the use of organic dyes or semiconductor-based photocatalysts.

Biocatalysis: The use of enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), for the asymmetric oxidation of sulfides is a powerful tool for producing enantiopure sulfoxides. nih.gov Investigating the substrate scope of existing or engineered enzymes to accommodate 1-(ethynylthio)propane could provide direct access to enantiomerically pure Propane, 1-(ethynylsulfinyl)-.

Table 1: Potential Catalytic Systems for Sustainable Synthesis of Unsaturated Sulfoxides

| Catalyst Type | Example Catalyst/System | Oxidant | Potential Advantages |

| Metal Complex | Vanadium or Titanium Complexes with Chiral Ligands | Peroxides | High enantioselectivity |

| Organocatalyst | Chiral Iodoarenes | Peroxides | Metal-free, tunable |

| Electrochemical | Graphite/Platinum Electrodes | Water/O₂ | Reagent-free oxidation, high selectivity |

| Photocatalyst | Eosin Y / Rose Bengal | O₂ (Air) | Mild conditions, sustainable energy source |

| Biocatalyst | Baeyer-Villiger Monooxygenases (BVMOs) | O₂ / NADPH | High enantioselectivity, aqueous conditions |

Exploration of Novel Reactivity Patterns and Rearrangements

The combination of a sulfoxide and an alkyne within the same molecule opens up a rich landscape for exploring novel chemical transformations. The unique electronic properties of the ethynylsulfinyl group could lead to unprecedented reactivity and rearrangement pathways.

Key areas for future investigation include:

Pummerer-Type Rearrangements: The Pummerer reaction is a classic transformation of sulfoxides, typically initiated by an acid anhydride (B1165640). organicreactions.orgwikipedia.org Investigating the Pummerer rearrangement of Propane, 1-(ethynylsulfinyl)- could lead to the formation of α-functionalized thioalkynes, which are valuable synthetic intermediates. acs.orgrsc.org The nature of the ethynyl group may influence the stability and reactivity of the key thionium (B1214772) ion intermediate, potentially leading to novel outcomes compared to traditional alkyl or aryl sulfoxides. nih.gov

Sigmatropic Rearrangements: Allylic and propargylic sulfoxides are known to undergo cardiff.ac.ukrsc.org-sigmatropic rearrangements to form sulfenate esters, which can then be trapped to yield functionalized alcohols. acs.org By analogy, exploring base- or thermally-induced rearrangements of Propane, 1-(ethynylsulfinyl)- could unveil new synthetic pathways. The potential for the ethynyl group to participate in or influence these rearrangements is a particularly intriguing avenue of research.

Cycloaddition Reactions: The electron-withdrawing nature of the sulfinyl group is expected to activate the alkyne for various cycloaddition reactions. A systematic study of [3+2] cycloadditions (e.g., with azides to form triazoles) and [4+2] cycloadditions (Diels-Alder reactions) would be highly valuable. The resulting heterocyclic structures containing a propylsulfinyl moiety could be of interest in medicinal chemistry and materials science. rsc.org

Metal-Catalyzed Transformations: The ethynyl group is a versatile handle for metal-catalyzed cross-coupling and annulation reactions. Research into rhodium- or palladium-catalyzed C-H functionalization directed by the sulfoxide group could lead to the selective elaboration of the molecule at various positions. rsc.org Such strategies could provide rapid access to complex molecular architectures from a simple starting material.

Advanced Materials Science Applications

The unique properties of the sulfoxide and ethynyl groups make Propane, 1-(ethynylsulfinyl)- a promising building block for advanced functional materials.

Unexplored applications in this domain include:

Sulfoxide-Containing Polymers: The ethynyl group can serve as a polymerizable unit, for example, through alkyne metathesis or click chemistry. Polymers incorporating the propylsulfinyl moiety in the side chain could exhibit interesting properties. Sulfoxide-containing polymers have been explored as 'stealth' materials for biomedical applications due to their hydrophilicity and ability to reduce protein fouling. nih.govnih.gov Furthermore, the sulfoxide group can act as an antioxidant by scavenging reactive oxygen species (ROS), which could be beneficial for creating anti-inflammatory biomaterials. nih.gov

Redox-Responsive Materials: The sulfoxide group can be reversibly oxidized to a sulfone and reduced back to a sulfide. This redox activity could be harnessed to create responsive materials. For instance, a polymer containing Propane, 1-(ethynylsulfinyl)- could change its solubility or swell in response to an oxidative or reductive stimulus, making it suitable for applications in drug delivery or smart coatings.

High Refractive Index Polymers: Sulfur-containing polymers often exhibit high refractive indices. The incorporation of Propane, 1-(ethynylsulfinyl)- into polymer backbones could lead to new materials for optical applications, such as lenses and coatings.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfoxide oxygen is a good ligand for various metal ions. wikipedia.org The ethynyl group can act as a rigid linker. Therefore, Propane, 1-(ethynylsulfinyl)- could be explored as a component in the design of novel coordination polymers or MOFs with potential applications in catalysis, gas storage, or sensing. mdpi.com

Table 2: Potential Material Applications for Propane, 1-(ethynylsulfinyl)- Derivatives

| Material Class | Functional Moiety | Potential Application | Key Property |

| Biomedical Polymers | Poly(alkyne) with sulfoxide side-chains | Drug delivery, tissue engineering | Biocompatibility, 'stealth' properties, antioxidant |

| Responsive Gels | Cross-linked sulfoxide polymer | Smart actuators, controlled release | Redox-switchable hydrophilicity |

| Optical Resins | Co-polymer with high sulfur content | High-performance lenses, optical films | High refractive index |

| Metal-Organic Frameworks | Sulfoxide as ligand, alkyne as linker | Catalysis, gas separation | Porosity, active metal sites |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for Propane, 1-(ethynylsulfinyl)- and its derivatives to continuous flow and automated platforms represents a significant opportunity for improving safety, scalability, and efficiency. nih.govselvita.com

Future research in this area should target:

Continuous Flow Synthesis: The oxidation of sulfides to sulfoxides can be highly exothermic and difficult to control on a large scale in batch reactors. Flow chemistry offers superior heat and mass transfer, allowing for safer and more controlled reactions. rsc.orgresearchgate.net A flow process for the synthesis of Propane, 1-(ethynylsulfinyl)- would enable precise control over reaction time, temperature, and stoichiometry, potentially leading to higher yields and selectivities while minimizing the formation of over-oxidized sulfone byproducts. nih.govresearchgate.net

Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis and subsequent transformations of Propane, 1-(ethynylsulfinyl)-. researchgate.net This high-throughput approach can significantly accelerate the discovery of new reactions and the optimization of existing ones.

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification. selvita.com A future goal could be to develop a telescoped flow synthesis that starts from the sulfide, performs the oxidation to the sulfoxide, and then immediately uses the Propane, 1-(ethynylsulfinyl)- in a subsequent transformation, such as a cycloaddition or a coupling reaction.

Safe Handling of Reactive Intermediates: Many of the potential reactions of Propane, 1-(ethynylsulfinyl)-, such as those involving Pummerer or sigmatropic rearrangements, may proceed through unstable intermediates. Flow reactors, with their small reaction volumes, allow for the safe in-situ generation and immediate consumption of such species, opening up avenues for exploring chemistries that would be too hazardous to perform in a traditional batch setup. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for Sulfoxide Production

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, enhanced safety |

| Mass Transfer | Often limited, can lead to side reactions | Superior, improved mixing and selectivity |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |

| Reproducibility | Can be variable between batches | High, due to precise process control |

Q & A

Basic: What experimental methods are recommended for determining the molecular structure of propane, 1-(ethynylsulfinyl)-?

Methodological Answer:

The molecular structure can be elucidated using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to identify proton environments and carbon hybridization. The ethynyl (C≡C) and sulfinyl (S=O) groups will produce distinct shifts (e.g., sulfinyl S=O typically appears at ~1000–1200 cm in IR) .

- Mass Spectrometry (MS): Use high-resolution MS to confirm the molecular ion peak (CHOS, theoretical MW: 114.16 g/mol). Fragmentation patterns can reveal the sulfinyl-ethynyl linkage .

- Infrared (IR) Spectroscopy: Identify functional groups like the ethynyl stretch (~2100–2260 cm) and sulfinyl S=O stretch (~1040–1070 cm) .

- X-ray Crystallography (if crystalline): For definitive bond-length and angle measurements, though synthesis of a stable crystalline derivative may be required.

Reference: NIST Chemistry WebBook provides validated spectral data for analogous sulfinyl compounds .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

Contradictions often arise from impurities, solvent effects, or dynamic processes. To address this:

Cross-Validation: Compare data from multiple techniques (e.g., NMR, IR, MS). For example, an unexpected peak in NMR could be validated against MS fragmentation.

Computational Modeling: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results. Tools like Gaussian or ORCA can model electronic environments .

Variable-Temperature NMR: Probe dynamic behavior (e.g., rotational barriers in the sulfinyl group) that may cause signal broadening at standard temperatures.

Isotopic Labeling: Introduce O or deuterium to track sulfinyl oxygen or ethynyl hydrogen interactions.

Reference: Theoretical frameworks for aligning experimental and computational data are emphasized in ontological research design .

Basic: What are the key considerations for synthesizing propane, 1-(ethynylsulfinyl)-?

Methodological Answer:

Synthesis typically involves functionalizing propane derivatives:

Sulfoxidation: React 1-ethynylthiopropane with an oxidizing agent (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) to form the sulfinyl group. Monitor reaction progress via TLC or HPLC .

Protection/Deprotection: Protect the ethynyl group (e.g., with trimethylsilyl) during sulfoxidation to prevent side reactions.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Reference: Oxidation protocols for sulfinyl compounds are detailed in sulfonic acid synthesis literature .

Advanced: How can computational methods predict the reactivity of propane, 1-(ethynylsulfinyl)- in novel reactions?

Methodological Answer:

Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The ethynyl group’s π-system and sulfinyl oxygen’s lone pairs may dominate reactivity.

Transition State Modeling: Use DFT to model reaction pathways (e.g., cycloadditions involving the ethynyl group). Software like NWChem or CP2K can simulate activation energies.

Solvent Effects: Apply polarizable continuum models (PCM) to assess solvent interactions, particularly for polar sulfinyl groups.

Reference: Ontological frameworks in computational chemistry guide the integration of theoretical and experimental data .

Basic: What safety protocols are essential when handling propane, 1-(ethynylsulfinyl)-?

Methodological Answer:

Despite limited toxicological data (), adopt precautionary measures:

- Ventilation: Use fume hoods to avoid inhalation of vapors (P261) .

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (P262) .

- Waste Disposal: Neutralize sulfinyl compounds with reducing agents (e.g., sodium bisulfite) before disposal.

Reference: Safety guidelines for structurally related sulfinyl compounds are outlined in SDS documents .

Advanced: How can researchers design toxicological studies for propane, 1-(ethynylsulfinyl)- given limited existing data?

Methodological Answer:

In Silico Screening: Use QSAR models (e.g., EPA’s TEST) to predict acute toxicity and prioritize assays.

In Vitro Assays: Test cytotoxicity in human cell lines (e.g., HepG2) using MTT assays. Focus on sulfinyl-mediated oxidative stress.

Metabolic Profiling: Use liver microsomes to identify potential reactive metabolites (e.g., sulfoxide reduction products).

Comparative Toxicology: Cross-reference data with structurally similar compounds like methyl sulfoxides .

Reference: ATSDR’s framework for prioritizing toxicological data gaps informs study design .

Advanced: What strategies mitigate challenges in quantifying trace impurities in propane, 1-(ethynylsulfinyl)-?

Methodological Answer:

Chromatographic Separation: Use UPLC with a C18 column and UV detection (210–260 nm) for high-resolution separation of sulfinyl by-products.

Mass Spectrometry: Employ tandem MS (MS/MS) with selected reaction monitoring (SRM) to differentiate impurities with similar retention times.

Standard Addition Method: Spike samples with known impurities (e.g., sulfones or thioethers) to validate detection limits.

Reference: Analytical methodologies for sulfinyl impurities are documented in USP monographs .

Basic: How does the electronic nature of the sulfinyl group influence the compound’s physicochemical properties?

Methodological Answer:

The sulfinyl group (S=O) introduces polarity and hydrogen-bonding capacity:

- Solubility: Enhances solubility in polar solvents (e.g., DMSO, water) compared to thioether analogs.

- Acidity: The α-hydrogens (adjacent to S=O) exhibit increased acidity due to electron-withdrawing effects, facilitating deprotonation in basic conditions.

- Thermal Stability: Sulfinyl compounds may decompose at elevated temperatures via S-O bond cleavage.

Reference: Comparative data for sulfinyl vs. sulfonyl derivatives are available in NIST reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.